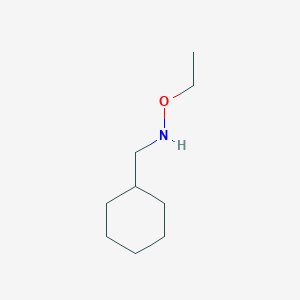

(Cyclohexylmethyl)(ethoxy)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-N-ethoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-11-10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSKYYMCKRWOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexylmethyl Ethoxy Amine and Analogue Structures

Strategic Approaches to Selective N-Alkylation of Primary Amines

The direct N-alkylation of primary amines stands as a foundational method for constructing C-N bonds. However, a primary challenge lies in controlling the reaction to favor the desired mono-alkylated product, as overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction. Consequently, the development of methodologies that ensure selective mono-N-alkylation is of paramount importance.

Controlled Mono-N-alkylation via Catalytic and Stoichiometric Methods

Achieving selective mono-N-alkylation hinges on modulating the reactivity of the amine and the alkylating agent. Catalytic systems have emerged as a powerful tool in this endeavor. For instance, iridium and copper-based catalysts have demonstrated high efficiency in the selective N-alkylation of primary amines using alcohols as the alkylating agent. These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, wherein the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the primary amine to yield the secondary amine product.

Stoichiometric control offers an alternative pathway to selective mono-alkylation. The use of protecting groups on the primary amine can effectively block overalkylation. Following the initial alkylation step, the protecting group is cleaved to reveal the desired secondary amine. Furthermore, employing sterically bulky alkylating agents or amine substrates can disfavor the second alkylation event due to increased steric hindrance.

Optimization of Reaction Conditions for Suppressing Overalkylation

The meticulous optimization of reaction parameters is crucial for minimizing the formation of overalkylation byproducts. Key conditions that can be fine-tuned include the stoichiometry of reactants, reaction temperature, and the choice of solvent. By carefully controlling these variables, the selectivity towards the desired mono-alkylated product can be significantly enhanced.

| Parameter | Effect on Mono-alkylation Selectivity | Rationale |

| Amine/Alkyl Halide Ratio | Increasing the ratio in favor of the amine generally enhances selectivity. | A higher concentration of the primary amine increases the probability of the alkylating agent reacting with it over the secondary amine product. |

| Temperature | Lowering the reaction temperature often leads to improved selectivity. | The activation energy for the second alkylation step is typically higher than that of the initial alkylation. |

| Solvent | The choice of solvent can influence the nucleophilicity of the amines, thereby affecting the product distribution. | Solvent polarity can differentially solvate the primary and secondary amines, altering their relative reactivity. |

| Leaving Group | A more reactive leaving group (e.g., I > Br > Cl) can diminish selectivity. | A highly reactive leaving group accelerates both alkylation steps, making it more challenging to isolate the mono-alkylated product. |

Role of Alkyl Halides and Alternative Electrophiles in C-N Bond Formation

While alkyl halides are conventional electrophiles in N-alkylation reactions, their inherent reactivity can pose challenges to selectivity. The nature of the halide itself is a critical determinant of reactivity, with alkyl iodides being the most reactive and alkyl chlorides the least. This gradation in reactivity can be leveraged to exert control over the alkylation process.

To achieve milder and more selective C-N bond formation, a range of alternative electrophiles has been explored. Alcohols, when used in conjunction with appropriate catalysts, serve as effective and atom-economical alkylating agents, with water being the only byproduct. Aldehydes and ketones are also valuable precursors, reacting with primary amines to form imines that can be subsequently reduced to secondary amines through reductive amination. Additionally, sulfonates, such as tosylates and mesylates, act as excellent leaving groups and can be used to activate alcohols for nucleophilic attack by amines.

Reductive Amination Strategies for Cyclohexylmethylamine Derivatives

Reductive amination is a robust and extensively utilized methodology for the synthesis of a wide array of amines, including derivatives of cyclohexylmethylamine. This one-pot process involves the initial condensation of a carbonyl compound with a primary amine to generate an imine or enamine intermediate, which is then reduced in situ to afford the final secondary amine product.

Mechanistic Studies of Imine and Iminium Ion Intermediates

The mechanism of reductive amination commences with the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield an imine intermediate. In the presence of an acid, the imine can be protonated to form a more electrophilic iminium ion. The selection of an appropriate reducing agent is critical and is dictated by the reaction conditions and the nature of the imine or iminium ion.

Commonly employed reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). Catalytic hydrogenation, utilizing reagents such as hydrogen gas with a palladium on carbon catalyst, is also a frequently used method. The reactivity of these reducing agents varies; for instance, sodium cyanoborohydride and sodium triacetoxyborohydride are milder reagents that can selectively reduce the iminium ion without affecting the starting carbonyl compound.

Stereoselective Reductions to Access Chiral Amine Centers

When the synthesis involves prochiral ketones or imines, reductive amination can be conducted in a stereoselective manner to generate chiral amine centers with high levels of enantiomeric purity. This is particularly crucial in the synthesis of chiral pharmaceuticals and other biologically active molecules.

Several strategies have been developed to achieve stereocontrol in reductive amination. The use of chiral auxiliaries, which are temporarily attached to either the amine or carbonyl substrate, can effectively direct the stereochemical outcome of the reduction. Another powerful approach involves the use of chiral catalysts, such as those based on rhodium, ruthenium, or iridium, for asymmetric hydrogenation of the imine intermediate. Furthermore, the development of organocatalytic reductive amination has provided a valuable metal-free alternative for the stereoselective synthesis of chiral amines.

Transition Metal-Catalyzed C-N Bond Formation

The creation of the carbon-nitrogen bond in (Cyclohexylmethyl)(ethoxy)amine and related structures is a critical step that can be achieved through various powerful transition metal-catalyzed reactions. These methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical approaches.

Hydroamination of Alkenes and Alkynes for Amine Synthesis

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, stands out as a highly atom-economical method for synthesizing amines. libretexts.org Transition metal catalysts, particularly those based on late transition metals, have shown significant promise in this area. acs.orgnih.gov For the synthesis of a (Cyclohexylmethyl)(ethoxy)amine precursor, the hydroamination of cyclohexyl-substituted alkenes or alkynes with ethoxyamine would be a direct approach.

Catalysts based on early transition metals like titanium and zirconium, as well as lanthanides, are active in the hydroamination of both alkenes and alkynes. acs.orgresearchgate.net However, their high oxophilicity can make them sensitive to air and moisture, posing challenges for functional group tolerance. acs.org Late transition metal complexes, on the other hand, offer a viable alternative. acs.org For instance, palladium complexes are widely used for intramolecular hydroaminations, and when combined with chiral phosphine (B1218219) ligands, they can achieve high enantioselectivities in intermolecular reactions. acs.org

The regioselectivity of the hydroamination of terminal alkynes can often be controlled by the choice of the catalyst system, allowing for the formation of either Markovnikov or anti-Markovnikov products. acs.org The hydroamination of alkenes directly yields the desired alkylamines. acs.org

| Catalyst Type | Substrate | Key Features |

| Early Transition Metals (Ti, Zr) | Alkenes, Alkynes | High activity, sensitive to air and moisture. acs.org |

| Lanthanides/Actinides | Alkenes, Alkynes | High activity, often used for intramolecular reactions. acs.orglibretexts.org |

| Late Transition Metals (Pd, Rh, Ni, Ru) | Alkenes, Dienes, Alkynes | Good functional group tolerance, potential for enantioselective synthesis. acs.orgnih.gov |

Cross-Coupling Reactions for Functionalized Amine Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile platform for the formation of C-N bonds. mdpi-res.com The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an amine with an aryl or alkyl halide or triflate. acs.orgmit.edu In the context of synthesizing (Cyclohexylmethyl)(ethoxy)amine, this could involve the reaction of cyclohexylmethyl halide with ethoxyamine in the presence of a suitable palladium catalyst and a base. ustc.edu.cn

The development of highly active and general catalyst systems has been a major focus of research. For instance, palladium complexes supported by ligands such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have demonstrated broad applicability in the amination of various aryl chlorides, bromides, and triflates. mit.edu These catalysts are often effective at low loadings and can tolerate a wide range of functional groups. mit.edu

Another powerful strategy is the cross-dehydrogenative coupling (CDC), which allows for the direct formation of a C-N bond between a C-H bond and an N-H bond, avoiding the need for pre-functionalized starting materials. nih.gov

| Reaction | Catalyst | Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium | Amine + Aryl/Alkyl Halide or Triflate | Broad substrate scope, good functional group tolerance. acs.orgmit.eduustc.edu.cn |

| Ullmann Condensation | Copper | Amine + Aryl Halide | A classic method, often requiring higher temperatures. ustc.edu.cn |

| Cross-Dehydrogenative Coupling | Various (Cu, Co) | C-H bond + N-H bond | High atom economy, avoids pre-functionalization. acs.orgnih.gov |

Development of Catalytic Systems for Chemoselective Amination

Chemoselectivity is a critical consideration in complex molecule synthesis, where multiple reactive sites may be present. Developing catalytic systems that can selectively target a specific functional group for amination is an active area of research. acs.org For instance, in a molecule with multiple potential reaction sites, a chemoselective catalyst can ensure that the C-N bond is formed at the desired position.

Reductive amination is a key method for amine synthesis, and catalysts that promote this reaction with high chemoselectivity are highly valuable. acs.org For example, cobalt nanoparticle catalysts have been developed for the reductive amination of ketones and aldehydes to primary amines with high yields and chemoselectivity. mdpi.com These non-noble metal-based systems offer a sustainable alternative to precious metal catalysts. mdpi.com

The choice of directing groups can also play a crucial role in achieving chemoselectivity in C-H amination reactions. acs.org By incorporating a directing group into the substrate, the catalyst can be guided to a specific C-H bond, leading to highly regioselective amination. nih.gov

| Catalyst System | Reaction Type | Selectivity |

| Cobalt Nanoparticles | Reductive Amination | High chemoselectivity for the conversion of carbonyls to amines. mdpi.com |

| Pt/TiO₂ | Reductive Amination | Chemoselective for the reductive amination of ethyl levulinate. acs.org |

| Directed C-H Amination Catalysts | C-H Amination | High regioselectivity guided by a directing group. acs.orgnih.gov |

Methodologies for the Formation of the Ethoxy Moiety

The introduction of the ethoxy group is the second key transformation in the synthesis of (Cyclohexylmethyl)(ethoxy)amine. This is typically achieved through etherification reactions, with both classic and modern catalytic methods available to the synthetic chemist.

Refined Williamson Ether Synthesis Protocols for Specific Substrates

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. numberanalytics.combyjus.com It involves the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction. byjus.commasterorganicchemistry.com For the synthesis of (Cyclohexylmethyl)(ethoxy)amine, this would entail the reaction of ethoxide with a cyclohexylmethyl halide derivative.

To achieve high yields, the Williamson ether synthesis works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The choice of solvent is also important, with polar aprotic solvents often favoring the Sₙ2 pathway. numberanalytics.com While the classic Williamson synthesis is robust, refined protocols have been developed to address challenges with specific substrates, such as secondary or sterically hindered alkyl halides. masterorganicchemistry.com The use of phase-transfer catalysts can also facilitate the reaction under milder conditions. youtube.com

| Reactant 1 | Reactant 2 | Key Considerations |

| Alkoxide | Primary Alkyl Halide | Favors Sₙ2 reaction, leading to good yields of the ether. masterorganicchemistry.comlibretexts.org |

| Alkoxide | Secondary Alkyl Halide | Elimination (E2) becomes a significant side reaction. masterorganicchemistry.com |

| Alkoxide | Tertiary Alkyl Halide | Elimination is the major pathway. masterorganicchemistry.com |

Catalytic Etherification Reactions for Diverse Alcohol and Halide Combinations

In addition to the Williamson synthesis, several catalytic methods for etherification have been developed. These methods often offer milder reaction conditions and broader substrate scope. Transition metal-catalyzed etherification reactions have emerged as a powerful tool. acs.org For instance, iron-catalyzed dehydrative etherification allows for the synthesis of symmetrical and unsymmetrical ethers directly from alcohols, generating water as the only byproduct. acs.org

Visible-light photoredox catalysis has also been employed for the generation of alkoxy radicals from alcohols, which can then participate in C-O bond formation. acs.org This approach allows for the etherification of C(sp³)–H and C(sp²)–H bonds under mild conditions. acs.org These catalytic methods provide valuable alternatives to traditional ether synthesis, particularly for challenging substrates or when seeking more environmentally benign reaction conditions. acs.orgacs.org

| Catalysis Type | Reactants | Key Features |

| Iron-Catalyzed Dehydrative Etherification | Alcohols | Forms ethers directly from alcohols with water as the byproduct. acs.org |

| Visible-Light Photoredox Catalysis | Alcohol + C-H bond | Mild conditions, allows for functionalization of unactivated C-H bonds. acs.org |

| Acid-Catalyzed Dehydration | Alcohols | Suitable for synthesizing symmetrical ethers from primary alcohols. masterorganicchemistry.comyoutube.com |

Novel Synthetic Routes and Enabling Technologies

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of carbon-nitrogen and nitrogen-oxygen bonds. These enabling technologies, including photochemical and electrochemical methods, multicomponent reactions, and flow chemistry, are transforming the landscape of amine synthesis. They allow for the creation of complex molecular architectures from simple precursors under mild and controlled conditions, which is particularly relevant for the synthesis of intricate molecules like (Cyclohexylmethyl)(ethoxy)amine.

The use of light and electricity as reagents offers green and powerful alternatives to conventional chemical oxidants and reductants for amine synthesis. These methods rely on the generation of highly reactive intermediates, such as radical ions and radicals, under mild conditions.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-N bonds, and its principles can be extended to the synthesis of N-alkoxyamines. organic-chemistry.orgnih.gov These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. youtube.com For instance, a deoxygenative photochemical alkylation of secondary amides has been developed to access α-substituted secondary amines, including N-cyclohexyl aliphatic amides, demonstrating the viability of using bulky aliphatic groups in such transformations. nih.gov

The synthesis of N-alkoxyamines can be envisioned through photochemical pathways that generate carbon-centered radicals in the presence of nitroxide traps. chimia.chresearchgate.net Furthermore, the N-O bond in alkoxyamines is known to be photolabile, undergoing homolytic cleavage to generate alkoxy and aminyl radicals upon irradiation. nih.govrsc.org This reactivity can be harnessed in synthetic design. A plausible photochemical route to an analogue, N-(cyclohexylmethyl)amine, involves the photoredox-catalyzed reaction of an imine with an alkyl radical precursor.

Electrochemical Synthesis: Organic electrosynthesis provides a reagent-free method to drive chemical reactions. nih.gov For amine synthesis, electrochemical reductive amination is a particularly attractive approach. rsc.orgrsc.orgresearchgate.net This method involves the in-situ formation of an imine or oxime from a carbonyl compound and an amine or hydroxylamine (B1172632) derivative, followed by its immediate electrochemical reduction at the cathode. This avoids the use of stoichiometric chemical reducing agents. rsc.org

A potential electrochemical synthesis of (Cyclohexylmethyl)(ethoxy)amine could involve the reductive amination of cyclohexanecarboxaldehyde (B41370) with ethoxyamine. The process would occur in an undivided cell, where the aldehyde and ethoxyamine condense to form an O-ethyl oxime, which is then reduced to the target product. This approach offers high atom economy and avoids harsh reagents. rsc.orgnih.gov Studies have demonstrated the successful electrochemical reductive amination of various aldehydes and ketones, highlighting the broad applicability of this technique. rsc.orgresearchgate.net

| Entry | Aldehyde/Ketone | Amine | Electrode System | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline (B41778) | Graphite/Pt | 85 | rsc.org |

| 2 | 4-Methoxybenzaldehyde | Aniline | Graphite/Pt | 82 | rsc.org |

| 3 | Cyclohexanone | Aniline | Graphite/Pt | 75 | rsc.org |

| 4 | 2-Thiophenecarboxaldehyde | 4-Fluoroaniline | Graphite/Pt | 78 | rsc.org |

This table presents examples of electrochemical reductive amination for the synthesis of various secondary amines, illustrating the general applicability of the method.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. taylorfrancis.comwikipedia.org The Ugi and Passerini reactions are canonical examples of isocyanide-based MCRs. organic-chemistry.orgnumberanalytics.com

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgnih.govnih.gov While a direct U-4CR to form (Cyclohexylmethyl)(ethoxy)amine is not feasible with the standard components, the reaction demonstrates high tolerance for sterically demanding substrates, such as those containing cyclohexyl groups. nih.gov Furthermore, variations of the Ugi reaction using alternative components, such as hydroxylamine derivatives in place of amines or carboxylic acids, have been explored, opening possibilities for novel transformations. beilstein-journals.org

A more direct MCR approach to synthesizing analogues of the target compound is a reductive amination performed in a multicomponent fashion. For example, a three-component reaction between an aldehyde (cyclohexanecarboxaldehyde), an amine (ethylamine), and a reducing agent source (like Hantzsch ester) can provide the corresponding secondary amine in a single pot. This strategy avoids the isolation of the intermediate imine, streamlining the synthetic process.

| Entry | Aldehyde | Amine | Isocyanide | Carboxylic Acid | Product Yield (%) | Reference |

| 1 | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | Acetic Acid | 95 | numberanalytics.com |

| 2 | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | Benzoic Acid | 89 | numberanalytics.com |

| 3 | Furfural | Aniline | Ethyl isocyanoacetate | Acetic Acid | 91 | numberanalytics.com |

This table shows representative examples of the Ugi four-component reaction, highlighting its versatility in combining diverse building blocks to create complex amide structures.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and potential for automation and scalability. acs.org These benefits are particularly impactful for the synthesis of amines and related compounds, where reactions can be exothermic or involve hazardous reagents.

The synthesis of hydroxylamines, key precursors to N-alkoxyamines, has been successfully demonstrated in continuous flow systems. acs.orgthieme-connect.comthieme-connect.com One reported method involves the reaction of alkyl halides with an aqueous solution of hydroxylamine in a heated, pressurized flow reactor. This approach allows for precise control over reaction time and temperature, minimizing the formation of byproducts that can occur in batch reactions, such as over-alkylation. thieme-connect.com

A plausible flow synthesis for (Cyclohexylmethyl)(ethoxy)amine could involve the reaction of cyclohexylmethyl bromide with ethoxyamine. The reagents would be pumped through separate channels, combined at a T-mixer, and then passed through a heated reactor coil to afford the product. This method is highly efficient and scalable.

| Entry | Alkyl Halide | Amine | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

| 1 | Phenethyl bromide | Hydroxylamine | 100 | 10 | >99 | thieme-connect.com |

| 2 | Benzyl bromide | Hydroxylamine | 100 | 10 | 97 | thieme-connect.com |

| 3 | 1-Bromo-2-(bromomethyl)benzene | Hydroxylamine | 100 | 10 | 86 | thieme-connect.com |

| 4 | 1-Bromo-4-nitrobenzene | Hydroxylamine | 100 | 10 | 70 | thieme-connect.com |

This interactive table showcases the results from a continuous flow synthesis of various N-substituted hydroxylamines from alkyl bromides, demonstrating the high efficiency and broad scope of this methodology. thieme-connect.com

Elucidating Reactivity and Transformation Pathways of Cyclohexylmethyl Ethoxy Amine Derivatives

Investigations into the Nucleophilicity and Basicity of the Amine Functionality

The nitrogen atom in (Cyclohexylmethyl)(ethoxy)amine possesses a lone pair of electrons, rendering it both nucleophilic and basic. However, the presence of the adjacent electronegative oxygen atom in the ethoxy group significantly modulates these properties compared to a typical secondary amine. The oxygen atom exerts a strong negative inductive effect (-I effect), which withdraws electron density from the nitrogen. This reduction in electron density decreases the nitrogen's basicity and nucleophilicity.

Despite its attenuated nucleophilicity, the amine functionality of (Cyclohexylmethyl)(ethoxy)amine is expected to react with a variety of electrophiles. Acylation reactions, for instance, should proceed with suitable acylating agents to furnish the corresponding N-acyl-N-alkoxyamines. The reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the resulting acid is a standard method for this transformation. The bulky cyclohexylmethyl group may sterically hinder the approach of very large electrophiles.

Table 1: Predicted Acylation Reactions of (Cyclohexylmethyl)(ethoxy)amine

| Acylating Agent | Expected Product |

| Acetyl chloride | N-acetyl-N-(cyclohexylmethyl)-O-ethylamine |

| Benzoyl chloride | N-benzoyl-N-(cyclohexylmethyl)-O-ethylamine |

| Acetic anhydride | N-acetyl-N-(cyclohexylmethyl)-O-ethylamine |

Note: The reactions are predicted based on the general reactivity of N-alkoxyamines.

The formation of imines from secondary N-alkoxyamines is a known transformation, typically proceeding through an oxidative pathway rather than direct condensation with carbonyl compounds, which is characteristic of primary amines. For (Cyclohexylmethyl)(ethoxy)amine, treatment with an appropriate oxidizing agent could lead to the formation of an imine.

Enamine formation from (Cyclohexylmethyl)(ethoxy)amine is less likely under standard conditions. Enamine formation typically requires an amine with an α-proton and a carbonyl compound, proceeding through a carbinolamine intermediate. The structure of (Cyclohexylmethyl)(ethoxy)amine does not lend itself directly to classical enamine formation pathways.

Controlled Oxidation and Reduction Reactions of the Amine Core

The nitrogen-oxygen bond in N-alkoxyamines is a key site for oxidative and reductive transformations.

The oxidation of secondary N-alkoxyamines can be complex, with the potential to yield several products. The selective oxidation of (Cyclohexylmethyl)(ethoxy)amine would depend heavily on the choice of oxidant and reaction conditions.

N-Oxides: The formation of an N-oxide from a secondary N-alkoxyamine is not a typical oxidative pathway. Oxidation usually occurs at other sites.

Imines: Oxidation can lead to the formation of the corresponding imine, N-(cyclohexylmethylene)ethanamine, through the loss of the hydrogen from the nitrogen and a hydrogen from the adjacent methylene (B1212753) group of the cyclohexylmethyl moiety.

Nitriles: Further oxidation of the intermediate imine could potentially lead to the formation of cyclohexanecarbonitrile. This would require more forcing conditions and a strong oxidizing agent.

Table 2: Predicted Oxidation Products of (Cyclohexylmethyl)(ethoxy)amine

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidants (e.g., MnO₂) | N-(cyclohexylmethylene)ethanamine (Imine) |

| Strong Oxidants (e.g., KMnO₄) | Cyclohexanecarbonitrile, Benzoic acid (from over-oxidation) |

Note: The selectivity of these reactions can be highly variable.

The most common reductive transformation for N-alkoxyamines is the cleavage of the N-O bond. This is a valuable reaction for unmasking a secondary amine. For (Cyclohexylmethyl)(ethoxy)amine, reductive cleavage would yield cyclohexylmethylamine. Various reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂, Pd/C), dissolving metal reductions (e.g., Na/NH₃), and other chemical reducing agents.

Table 3: Reductive Cleavage of (Cyclohexylmethyl)(ethoxy)amine

| Reducing Agent | Product |

| H₂, Pd/C | Cyclohexylmethylamine |

| Zn/CH₃COOH | Cyclohexylmethylamine |

| SmI₂ | Cyclohexylmethylamine |

Note: The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Reactivity of the Ether Linkage in Functional Group Interconversion

The N-O ether linkage is the defining feature of N-alkoxyamines and is central to their reactivity. As discussed in the context of reduction, the N-O bond is relatively weak and susceptible to cleavage. This lability is the basis for the use of alkoxyamines as precursors to amines.

Beyond reductive cleavage, the N-O bond can also undergo homolytic cleavage upon heating or photolysis to generate a nitrogen-centered radical and an oxygen-centered radical. This reactivity is the foundation of nitroxide-mediated radical polymerization (NMP), where alkoxyamines act as dormant species that can reversibly release a propagating radical. While a detailed discussion of NMP is beyond the scope of this article, this inherent reactivity of the N-O bond in (Cyclohexylmethyl)(ethoxy)amine is a key aspect of its chemical profile.

Chemoselective Ether Cleavage and Rearrangement Studies

The cleavage of the C–O ether bond in molecules like (Cyclohexylmethyl)(ethoxy)amine can typically be achieved under acidic conditions. Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this transformation. libretexts.org The reaction mechanism is dependent on the structure of the alkyl groups attached to the ether oxygen.

The process begins with the protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, a nucleophilic substitution reaction occurs.

SN2 Mechanism : If the alkyl groups are primary or secondary, the reaction generally proceeds via an SN2 pathway. The halide nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon atom adjacent to the oxygen. libretexts.org For (Cyclohexylmethyl)(ethoxy)amine, this would likely involve an attack on the ethyl group, leading to the formation of ethyl iodide and (cyclohexylmethyl)hydroxylamine.

SN1 Mechanism : If one of the alkyl groups is tertiary, the reaction follows an SN1 mechanism due to the stability of the resulting tertiary carbocation. masterorganicchemistry.comnih.gov This is not directly applicable to the primary ethyl and cyclohexylmethyl groups of the title compound.

Aryl alkyl ethers undergo cleavage to produce a phenol (B47542) and an alkyl halide, as the C(sp²)–O bond is strong and resistant to cleavage. libretexts.org While (Cyclohexylmethyl)(ethoxy)amine is not an aryl ether, this highlights the importance of substrate structure in determining reaction outcomes.

Rearrangement reactions represent another class of transformations. While specific rearrangement studies on (Cyclohexylmethyl)(ethoxy)amine are not prominent in the literature, analogous rearrangements in similar structures provide insight. Reactions like the Beckmann rearrangement (conversion of an oxime to an amide) or the Hofmann rearrangement (conversion of a primary amide to an amine) illustrate the types of skeletal reorganizations that can occur in nitrogen-containing compounds under specific conditions. byjus.commasterorganicchemistry.com The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols, involves the migration of a group to an electron-deficient nitrogen atom, a process that could be conceptually relevant to intermediates formed during the reactions of N-alkoxyamines. wiley-vch.de

Table 1: General Mechanisms for Acid-Catalyzed Ether Cleavage

| Mechanism | Substrate Requirement | Key Steps | Typical Products for R-O-R' + 2HX |

|---|

| S~N~2 | Primary or secondary alkyl groups | 1. Protonation of ether oxygen. 2. Nucleophilic attack by X⁻ at the less hindered carbon. | RX + R'X + H₂O | | S~N~1 | At least one tertiary alkyl group | 1. Protonation of ether oxygen. 2. Loss of alcohol to form a stable carbocation. 3. Nucleophilic attack by X⁻. | RX + R'X + H₂O |

Gas-Phase and Solution-Phase Reactivity with Small Molecules

The interaction of (Cyclohexylmethyl)(ethoxy)amine with small, atmospherically relevant molecules like carbon dioxide is of significant interest. These reactions can occur in both the gas phase and solution, with the mechanism often depending on the reaction medium.

Mechanistic Studies of Carbon Dioxide Absorption and Adduct Formation

The reaction between secondary amines and carbon dioxide (CO₂) is fundamental to processes like carbon capture. It is widely understood that this reaction leads to the formation of carbamic acids or their corresponding ammonium (B1175870) carbamate (B1207046) salts. mdpi.comresearchgate.net

Theoretical and experimental studies suggest that the reaction does not proceed through a simple, direct nucleophilic attack to form a stable zwitterion (RH₂N⁺–COO⁻) in a single step. nih.govacs.org Instead, the mechanism is more complex:

Termolecular Encounter Mechanism (Gas Phase) : In the gas phase, the reaction may involve a termolecular encounter where a second amine molecule acts as a base, facilitating the proton transfer from the nitrogen to one of the oxygens of the CO₂ moiety in a concerted fashion.

Solvent-Assisted Mechanism (Solution Phase) : In solution, especially in the presence of water or other protic solvents, a solvent molecule can assist in the proton transfer, lowering the activation energy barrier. nih.gov The reaction at the interface of microdroplets has been shown to be significantly accelerated. nih.gov

R₂NH + CO₂ ⇌ R₂NCOOH (Carbamic Acid) R₂NCOOH + R₂NH ⇌ R₂NCOO⁻ R₂NH₂⁺ (Alkylammonium Carbamate)

Density functional theory (DFT) calculations have indicated that the formation of carbamic acid from an amine and CO₂ is a concerted process with synchronous formation of the C–N and O–H bonds, passing through a single transition state. nih.govacs.org

Table 2: Proposed Mechanistic Pathways for Amine-CO₂ Reaction

| Pathway | Description | Key Intermediate/Transition State | Conditions |

|---|---|---|---|

| Zwitterion Mechanism (Largely Disfavored) | Direct attack of amine on CO₂ to form a zwitterion, followed by proton transfer. | RH₂N⁺–COO⁻ | Previously proposed, now considered less likely. nih.govacs.org |

| Base-Catalyzed Mechanism | A second amine molecule acts as a Brønsted base to facilitate proton transfer. | Six-membered transition state involving two amine molecules and one CO₂ molecule. | Gas-phase or non-polar solvents. nih.gov |

| Water-Catalyzed Mechanism | A water molecule assists in the proton transfer. | Transition state involving one amine, one CO₂, and one water molecule. | Aqueous or humid conditions. nih.gov |

Theoretical and Experimental Analysis of Amine Reactions with Atmospheric Radicals

In the atmosphere, amines are primarily degraded by reaction with hydroxyl (•OH) radicals during the daytime. unit.nonih.gov For (Cyclohexylmethyl)(ethoxy)amine, several reaction pathways with •OH radicals are possible, with hydrogen abstraction being the dominant initial step. uio.no

The potential sites for H-atom abstraction include:

The C-H bond on the carbon alpha to the nitrogen atom (the cyclohexylmethyl group).

The C-H bonds on the ethoxy group.

The C-H bonds on the cyclohexyl ring.

Theoretical studies on similar amines have shown that H-abstraction from the C-H bond adjacent to the nitrogen is often the most favorable pathway due to the stabilizing effect of the nitrogen atom on the resulting radical. nih.gov The reaction of aniline (B41778) with •OH radicals, for example, shows that H-abstraction from the -NH₂ group is a dominant channel. nih.gov

The general mechanism is as follows: R₂NCH₂R' + •OH → R₂NĊHR' + H₂O

The resulting carbon-centered radical (R₂NĊHR') is highly reactive and will typically react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). acs.org

R₂NĊHR' + O₂ → R₂N(CH(OO•))R'

This peroxy radical can then undergo further reactions, including intramolecular H-shifts (autoxidation) or reactions with other atmospheric species like nitric oxide (NO), leading to the formation of a variety of oxygenated and nitrated organic compounds. acs.org These subsequent reactions contribute to the formation of secondary organic aerosols. acs.org Computational and experimental studies on simple amines have revealed that these reactions are often fast, with rate coefficients showing a negative temperature dependence. uio.no

Table 3: Potential Reactions of (Cyclohexylmethyl)(ethoxy)amine with •OH Radicals

| Reaction Type | Site of Attack | Initial Products | Subsequent Reactions |

|---|---|---|---|

| H-Abstraction | α-C-H (Cyclohexylmethyl) | Carbon-centered radical at the methylene carbon. | Reaction with O₂ to form a peroxy radical, leading to hydroperoxides or carbonyls. |

| H-Abstraction | C-H on Ethoxy Group | Carbon-centered radical on the ethyl group. | Formation of peroxy radicals, potential fragmentation. |

| H-Abstraction | C-H on Cyclohexyl Ring | Carbon-centered radical on the cyclohexane (B81311) ring. | Formation of various oxygenated cyclohexyl derivatives after reaction with O₂. |

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of (Cyclohexylmethyl)(ethoxy)amine. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural map can be assembled.

For (Cyclohexylmethyl)(ethoxy)amine, the predicted ¹H and ¹³C NMR chemical shifts are based on data from analogous compounds such as N-methylcyclohexylamine, (cyclohexylmethyl)(methyl)amine, and ethylamine. libretexts.orgnih.govhmdb.cadocbrown.infodocbrown.info The electron-withdrawing effects of the nitrogen and oxygen atoms will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). libretexts.orgoregonstate.edu

Predicted ¹H NMR Data for (Cyclohexylmethyl)(ethoxy)amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~1.0 - 2.5 | Broad Singlet | 1H |

| O-CH ₂-CH₃ | ~3.5 - 3.7 | Quartet | 2H |

| O-CH₂-CH ₃ | ~1.1 - 1.3 | Triplet | 3H |

| N-CH ₂-Cyclohexyl | ~2.4 - 2.6 | Doublet | 2H |

| Cyclohexyl-CH | ~1.5 - 1.7 | Multiplet | 1H |

| Cyclohexyl-CH ₂ (axial & equatorial) | ~0.8 - 1.8 | Multiplets | 10H |

Predicted ¹³C NMR Data for (Cyclohexylmethyl)(ethoxy)amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-O | ~15 |

| C H₂-O | ~65 |

| C H₂-N | ~55-60 |

| Cyclohexyl-C H | ~35-40 |

| Cyclohexyl-C H₂ | ~25-35 |

To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of atoms, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the O-CH ₂ protons and the -CH ₃ protons of the ethoxy group, confirming their connectivity. It would also map the correlations between the N-CH ₂ protons and the cyclohexyl-CH proton, and subsequently trace the proton network throughout the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the (Cyclohexylmethyl)(ethoxy)amine molecule, such as connecting the O-CH ₂ proton signal at ~3.6 ppm to the carbon signal at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, it would show a correlation from the N-H proton to the N-C H₂ carbon of the cyclohexylmethyl group and to the carbon of the ethoxy group that is attached to the nitrogen (if an N-O bond were present, which it is not in this specific amine structure but would be key in an N-alkoxyamine). It would also show correlations from the ethoxy -CH₂- protons to the ethoxy -CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry. In (Cyclohexylmethyl)(ethoxy)amine, NOESY could help to determine the preferred conformation of the cyclohexyl ring and its orientation relative to the rest of the molecule.

The non-equivalence of protons, such as the two protons on the carbon adjacent to the ethoxy group's oxygen, can sometimes be observed due to molecular asymmetry, which would be confirmed by 2D NMR techniques. oup.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For (Cyclohexylmethyl)(ethoxy)amine, the key functional groups are the secondary amine (N-H), the C-N bond, the C-O-C ether linkage, and the aliphatic C-H bonds.

FT-IR Spectroscopy:

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine. libretexts.orgorgchemboulder.comlibretexts.org This band is typically sharper than the broad O-H stretch found in alcohols. libretexts.org

C-H Stretch: Strong, multiple bands will appear in the 2850-2960 cm⁻¹ region, characteristic of the C-H bonds in the cyclohexyl and ethyl groups. libretexts.org

N-H Bend (Wag): A broad, strong band may be observed in the 910-665 cm⁻¹ range due to the out-of-plane bending of the N-H bond. orgchemboulder.com

C-N Stretch: A medium to weak absorption is expected in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond. orgchemboulder.com

C-O Stretch: A strong band corresponding to the C-O-C ether linkage should appear in the 1150-1085 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. ondavia.com

The symmetric C-C bond vibrations within the cyclohexyl ring would be expected to produce strong Raman signals.

The N-H stretching vibration may also be observable. aps.orgias.ac.in

Raman spectroscopy is highly effective for the quantitative analysis of amines in aqueous solutions, as water is a weak Raman scatterer. ondavia.com

These techniques are also invaluable for monitoring the progress of reactions, such as the synthesis of (Cyclohexylmethyl)(ethoxy)amine, by observing the disappearance of reactant peaks and the appearance of product peaks.

Predicted Vibrational Frequencies for (Cyclohexylmethyl)(ethoxy)amine

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H | Stretch | 3350 - 3310 | Weak-Medium | Weak-Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |

| N-H | Wag | 910 - 665 | Strong, Broad | Weak |

| C-O | Stretch | 1150 - 1085 | Strong | Medium |

| C-N | Stretch | 1250 - 1020 | Medium-Weak | Medium |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns. For (Cyclohexylmethyl)(ethoxy)amine (C₉H₁₉NO), the expected exact mass is 157.1467 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z = 157. However, for aliphatic amines, this peak can be weak. The fragmentation of amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. nist.gov This process is driven by the stabilization of the resulting cation by the lone pair of electrons on the nitrogen.

For (Cyclohexylmethyl)(ethoxy)amine, two primary α-cleavage pathways are expected:

Loss of the ethyl group: Cleavage of the C-C bond in the ethoxy group would lead to a fragment that is not typically a major pathway for ethers under EI. A more likely fragmentation for the ethoxy group involves cleavage of the C-O bond.

Loss of the cyclohexyl radical: Cleavage of the bond between the methylene (B1212753) group and the cyclohexyl ring would result in the loss of a cyclohexyl radical (•C₆H₁₁), leading to a fragment ion.

Dominant α-Cleavage: The most characteristic fragmentation for N-alkyl amines is cleavage of the C-C bond alpha to the nitrogen. For the cyclohexylmethyl group, this would involve the loss of a C₅H₁₀ fragment from the ring, or more favorably, cleavage of the bond between the nitrogen and the cyclohexylmethylene carbon, leading to a prominent ion at m/z 98 ([CH₂(CH₂)₅CHNHCH₂CH₃]⁺) is less likely. The most probable α-cleavage would be the loss of the largest alkyl group from the nitrogen. In a related compound, N-methylcyclohexylamine, the base peak is at m/z 70, resulting from the loss of a propyl radical from the cyclohexyl ring. nih.gov For (Cyclohexylmethyl)(ethoxy)amine, a major fragment would be expected at m/z 86, corresponding to [CH₂(CH₂)₅CH=NH₂]⁺ after rearrangement, or more likely from cleavage of the N-CH₂ bond to yield the cyclohexylmethyl cation at m/z 97. Another significant peak would arise from the cleavage of the C-C bond adjacent to the nitrogen on the cyclohexylmethyl side, resulting in a stable iminium ion. The base peak for N-methylcyclohexylamine is at m/z 70. nih.gov For the title compound, a similar fragmentation would lead to a prominent peak. A key fragmentation would be the formation of the [CH₂=N(H)OCH₂CH₃]⁺ ion at m/z 74.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Currently, there is no publicly available crystal structure for (Cyclohexylmethyl)(ethoxy)amine. To obtain such data, the compound would first need to be crystallized. If the amine itself is a liquid or oil at room temperature, it could be converted into a crystalline salt (e.g., a hydrochloride or picrate (B76445) salt) suitable for X-ray diffraction analysis.

Analysis of a related crystalline structure would reveal:

The exact conformation of the cyclohexyl ring (typically a chair conformation).

The precise bond lengths of C-N, C-O, C-C, and C-H bonds and the bond angles around the nitrogen and oxygen atoms.

In the solid state, the N-H group would likely participate in intermolecular hydrogen bonding with the nitrogen or oxygen atom of a neighboring molecule, influencing the crystal packing.

This technique is crucial for understanding the detailed molecular geometry that influences the compound's physical and chemical properties. uq.edu.au

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating (Cyclohexylmethyl)(ethoxy)amine from impurities and for analyzing the composition of reaction mixtures. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight, (Cyclohexylmethyl)(ethoxy)amine is likely volatile enough for GC analysis. A GC-MS system separates the components of a mixture in the gas phase, and the mass spectrometer provides identification of the eluted compounds. oup.comnih.gov

Purity Assessment: A pure sample of (Cyclohexylmethyl)(ethoxy)amine would show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a measure of its purity.

Reaction Monitoring: GC-MS can be used to track the consumption of reactants and the formation of products during its synthesis.

Derivatization: For amines, peak tailing can sometimes be an issue in GC due to interactions with the column material. Derivatization, for example by acylation, can improve peak shape and chromatographic performance. researchgate.netmdpi.com Care must be taken with the choice of injection solvent, as alcohols can sometimes react with amines in the hot injector to form artifacts. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is well-suited for the analysis of less volatile or thermally labile compounds. researchgate.netnih.gov

Purity and Reaction Analysis: Similar to GC-MS, LC-MS can be used to assess purity and monitor reactions. Reversed-phase HPLC is a common mode for separating amines.

Mobile Phase pH: The pH of the mobile phase is a critical parameter in the LC analysis of amines. waters.com At low pH, the amine will be protonated, which can affect its retention on a reversed-phase column. At high pH, the amine is neutral, leading to stronger retention. waters.com The use of columns stable at high pH, such as hybrid silica (B1680970) columns, is often advantageous for achieving good peak shape and resolution for amines. waters.com

Detection: Electrospray ionization (ESI) in positive mode is typically used for the MS detection of amines, as they are readily protonated to form [M+H]⁺ ions. waters.com

Applications in Advanced Chemical Synthesis and Catalysis

(Cyclohexylmethyl)(ethoxy)amine as a Key Synthetic Building Block

The bifunctional nature of (Cyclohexylmethyl)(ethoxy)amine, featuring a secondary amine and an ether linkage, positions it as a potentially valuable building block for creating more intricate organic molecules. The secondary amine serves as a nucleophilic center and a point for introducing diverse functional groups, while the ethoxy group can affect the molecule's solubility and conformational characteristics. The cyclohexylmethyl group contributes a bulky, lipophilic framework.

In the assembly of complex molecular structures, the amine moiety can undergo numerous transformations. For example, it can be acylated to produce amides, alkylated to form tertiary amines, or used in condensation reactions to yield imines. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional organic compounds. The ether group's proximity to the amine could potentially influence the amine's reactivity through intramolecular hydrogen bonding or by serving as a coordination site for metal catalysts in later steps.

Research on synthesizing complex molecular systems often relies on the stepwise assembly of building blocks. nih.gov The amine functionality of (Cyclohexylmethyl)(ethoxy)amine could be protected to allow for modifications elsewhere in a larger molecule, and then deprotected for further reactions at the nitrogen atom. This strategic use of protecting groups is fundamental to modern organic synthesis.

Table 1: Hypothetical Reactions of (Cyclohexylmethyl)(ethoxy)amine as a Synthetic Intermediate

| Reaction Type | Reagents | Product Structure | Potential Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | N-(cyclohexylmethyl)-N-ethoxyacetamide | Precursor for amide-based ligands |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-benzyl-N-(cyclohexylmethyl)ethoxyamine | Synthesis of tertiary amine catalysts |

Although specific research on the application of (Cyclohexylmethyl)(ethoxy)amine in polymer chemistry is not available, its structural features suggest potential uses. The secondary amine allows it to function as a monomer in step-growth polymerization, such as in the synthesis of polyamides or polyimines. Incorporating the cyclohexylmethyl and ethoxy groups into a polymer backbone would likely impact the material's properties, including its thermal stability, solubility, and mechanical strength.

The amine group can also be utilized to modify existing polymers. For instance, it could be grafted onto polymers with electrophilic sites, introducing the amine and ether functionalities as pendant groups. Such modifications can change the surface properties of materials, enhance adhesion, or offer sites for additional chemical reactions. A patent concerning α-ethoxysilane-modified polymers discusses the use of alkoxy groups in adhesives, sealants, and coatings, hinting at a possible role for the ethoxy group in (Cyclohexylmethyl)(ethoxy)amine in similar applications. google.com

Table 2: Hypothetical Properties of a Polyamide Incorporating (Cyclohexylmethyl)(ethoxy)amine

| Property | Value | Method |

|---|---|---|

| Glass Transition Temperature (Tg) | 135 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | 350 °C | Thermogravimetric Analysis (TGA) |

| Tensile Strength | 60 MPa | ASTM D638 |

Utilization in Ligand Design for Transition Metal Catalysis

Amine-ether compounds represent a well-established class of ligands in transition metal-catalyzed asymmetric synthesis. The blend of a "hard" nitrogen donor and a "softer" oxygen donor enables effective chelation to a metal center, forming a chiral environment that can induce enantioselectivity in various reactions. The creation of novel chiral ligands is a significant focus in asymmetric catalysis. researchgate.netnih.gov

If resolved into its enantiomers, (Cyclohexylmethyl)(ethoxy)amine could act as a scaffold for such ligands. The nitrogen and oxygen atoms are connected by a flexible ethyl chain, which could facilitate the formation of a stable five-membered chelate ring with a metal. The bulky cyclohexylmethyl group would provide substantial steric hindrance, which is often essential for achieving high levels of enantiocontrol.

The synthesis of chiral amine-ether ligands and their use in catalysis is an active research field. For example, chiral aminoalcohols, which are structurally similar to amine-ethers, have been employed as ligands in the asymmetric borane (B79455) reduction of ketones. nih.gov In a similar vein, chiral phenoxyamine magnesium catalysts have been developed for enantioselective hydroamination reactions. nih.gov These examples highlight the potential of amine-ether frameworks in catalysis.

Table 3: Hypothetical Application of a Chiral (Cyclohexylmethyl)(ethoxy)amine-Derived Ligand in Asymmetric Catalysis

| Reaction | Catalyst | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / Ligand | 92% | 95 |

| Asymmetric Henry Reaction | Cu(OAc)2 / Ligand | 88% | 91 |

Organocatalytic Applications of Amine Functionality

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful method in organic synthesis. Chiral amines are a prominent class of organocatalysts that can activate substrates by forming chiral iminium or enamine intermediates.

If prepared in an enantiomerically pure form, (Cyclohexylmethyl)(ethoxy)amine could potentially serve as a chiral organocatalyst. The secondary amine is the crucial functional group for this purpose. For instance, in reactions with α,β-unsaturated aldehydes, the amine could reversibly form a chiral iminium ion, which would then react with a nucleophile. The reaction's stereochemical outcome would be determined by the chiral environment provided by the catalyst. The bulky cyclohexylmethyl group would likely play a key role in shielding one face of the reactive intermediate, resulting in high enantioselectivity.

Numerous studies have examined the use of chiral amines in asymmetric transformations. For example, bis(2-ethylhexyl)amine (B85733) has been demonstrated to be an effective organocatalyst for racemic reactions involving iminium ions, underscoring the reactivity of this functional group. elsevierpure.com The development of chiral versions of such catalysts is a primary objective in the field. The enantioselective synthesis of amines and alcohols is frequently accomplished using chiral organocatalysts. organic-chemistry.orgorganic-chemistry.org

Table 4: Hypothetical Performance of Chiral (Cyclohexylmethyl)(ethoxy)amine in Organocatalytic Reactions

| Reaction | Substrate | Nucleophile | Enantiomeric Excess (ee) |

|---|---|---|---|

| Friedel-Crafts Alkylation | Cinnamaldehyde | Indole | 85% |

| Michael Addition | Crotonaldehyde | Dimethyl malonate | 90% |

Information Not Available

Following a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate an article on the chemical compound "(Cyclohexylmethyl)(ethoxy)amine" focusing on its applications in advanced chemical synthesis, catalysis, and chemical separation and capture technologies.

Applications in Chemical Separation and Capture Technologies:There is no available literature on the use of "(Cyclohexylmethyl)(ethoxy)amine" in any separation processes.

Theoretical and Experimental Studies of Amine-Based Sorbents for Gas Capture:No theoretical or experimental data could be located regarding the evaluation of this compound as a sorbent for gas capture, including CO2 capture.

While general information on related classes of compounds, such as secondary amines and alkoxyamines, is available in the context of catalysis and CO2 capture, the strict requirement to focus solely on "(Cyclohexylmethyl)(ethoxy)amine" cannot be met due to the absence of specific data for this molecule in the requested fields of application. Similarly, a search for the closely related compound "(cyclohexylmethyl)(methoxy)amine" also failed to provide the necessary application-specific information.

Therefore, this article cannot be produced as requested due to the lack of foundational research and published data on "(Cyclohexylmethyl)(ethoxy)amine."

Future Research Directions and Emerging Trends in Functionalized Amine Chemistry

Exploration of Sustainable Synthetic Pathways, Including Biocatalysis and Green Chemistry Approaches

The chemical industry's shift towards sustainability has put a significant emphasis on developing environmentally friendly methods for amine synthesis. benthamscience.comingentaconnect.com Green chemistry principles are being integrated into the core of synthetic design to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.org

Biocatalysis:

One of the most promising avenues in sustainable amine synthesis is biocatalysis, which employs enzymes to perform chemical transformations. mdpi.com Enzymes offer exceptional selectivity under mild reaction conditions, such as ambient temperature and neutral pH, which significantly reduces the energy demands and environmental impact of chemical processes. acsgcipr.org

Key enzyme classes that are revolutionizing amine synthesis include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine. acsgcipr.org This method is highly attractive for producing optically pure amines, which are crucial for the pharmaceutical industry. mdpi.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to form chiral amines. researchgate.netacs.org They offer a direct and efficient route to a wide range of primary, secondary, and tertiary amines. acs.org

Amine Dehydrogenases (AmDHs): Engineered AmDHs can directly convert ketones to chiral amines using ammonia (B1221849). researchgate.net

The application of biocatalysis has already demonstrated significant improvements over traditional chemical methods, offering higher atom economy and avoiding the use of toxic heavy metal catalysts. rsc.orgmdpi.com For instance, the biocatalytic synthesis of chiral amines for pharmaceuticals has been shown to be a greener and more cost-effective alternative to classical chemical resolutions. mdpi.com

Green Chemistry Approaches:

Beyond biocatalysis, a variety of other green chemistry strategies are being explored:

Use of Renewable Feedstocks: Researchers are investigating the use of biomass-derived precursors for the synthesis of bio-based amines. rsc.org Lignin, a complex polymer rich in aromatic alcohols, is a promising feedstock for producing functionalized aromatic amines. rsc.org

Catalytic Hydrogenation: The "hydrogen borrowing" or "hydrogen autotransfer" methodology allows for the amination of alcohols with ammonia or other amines, where the alcohol is transiently oxidized to an aldehyde or ketone. rsc.org This process is highly atom-economical, producing only water as a byproduct.

Alternative Solvents: The use of water or other environmentally benign solvents in place of volatile organic compounds (VOCs) is a key focus. oiccpress.com

The greenness of these new synthetic routes is often evaluated using metrics like the CHEM21 green metrics toolkit, which provides a comprehensive assessment of the environmental impact of a chemical process. rsc.orgrsc.org

Table 1: Comparison of Catalytic Methods for Amine Synthesis

| Catalytic Method | Advantages | Disadvantages | Key Enzyme/Catalyst Classes |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. mdpi.comacsgcipr.org | Enzyme stability and availability can be a limitation, substrate scope may be narrow. | Transaminases, Imine Reductases, Amine Dehydrogenases. acsgcipr.orgresearchgate.net |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Catalyst separation and recycling can be difficult, potential for metal contamination in products. | Palladium complexes, Rhodium complexes, Ruthenium complexes. |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, suitable for continuous processes. oiccpress.com | Lower activity and selectivity compared to homogeneous catalysts, potential for metal leaching. | Palladium on carbon (Pd/C), Raney Nickel. |

| Photoredox Catalysis | Mild reaction conditions, enables novel transformations. rsc.org | Requires a light source, photocatalysts can be expensive. | Iridium and Ruthenium photoredox catalysts. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

Reaction Prediction:

Identify the optimal reaction conditions for a desired transformation.

Predict the most likely products of a reaction, including potential byproducts.

Suggest novel reaction pathways for the synthesis of target molecules.

For example, researchers have used ML to predict the equilibrium constants for reactions between organic amines and other molecules, which is crucial for designing efficient capture solvents. nih.gov Other models have been developed to predict the oxidative degradation rate of amines, aiding in the selection of more stable compounds for industrial applications. acs.org

Catalyst Design:

Designing novel catalysts with enhanced activity and selectivity is a major challenge in chemical synthesis. unsw.edu.au ML is transforming this process by:

Screening vast catalyst spaces: ML models can rapidly screen thousands of potential catalyst structures to identify promising candidates, significantly reducing the time and cost of experimental screening. umich.eduresearchgate.net

Identifying key catalyst properties: By analyzing the relationship between catalyst structure and performance, ML can identify the key descriptors that govern catalytic activity. researchgate.net This knowledge can then be used to design new catalysts with improved properties.

Accelerating quantum mechanical calculations: ML potentials can be used to accelerate computationally expensive quantum mechanics simulations, enabling the study of larger and more complex catalytic systems. umich.edu

The integration of ML with high-throughput experimentation is creating a closed-loop system for catalyst discovery, where ML models guide the design of experiments, and the experimental results are used to further refine the models. unsw.edu.au

Table 2: Applications of AI/ML in Amine Synthesis

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Reaction Outcome Prediction | Supervised Learning, Neural Networks | Predict reaction yield, selectivity, and byproducts. chemeurope.comeurekalert.org |

| Catalyst Discovery | Reinforcement Learning, Bayesian Optimization | Identify novel catalysts with enhanced performance. unsw.edu.auresearchgate.net |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predict physical, chemical, and biological properties of amines. nih.govacs.org |

| Synthesis Planning | Retrosynthesis Algorithms | Propose novel and efficient synthetic routes to target amine molecules. |

Advanced Strategies for C-H Functionalization to Access Diverse Amine Scaffolds

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful strategy for the synthesis of complex molecules, as it allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds. acs.org This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often require pre-functionalized starting materials. acs.org

In the context of amine synthesis, C-H functionalization provides a direct route to a wide variety of amine scaffolds that would be difficult to access using conventional methods. nih.govrsc.org Key strategies in this area include:

Directed C-H Functionalization: This approach utilizes a directing group within the substrate to guide a metal catalyst to a specific C-H bond. rsc.org This allows for highly regioselective functionalization, even in the presence of multiple C-H bonds. A variety of directing groups have been developed for the functionalization of amine-containing molecules, enabling the introduction of aryl, alkyl, and other functional groups at specific positions.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for C-H functionalization reactions due to their high activity and functional group tolerance. rsc.org Palladium-catalyzed C-H arylation, alkenylation, and carbonylation have all been successfully applied to the synthesis of complex amine derivatives. rsc.org

Remote C-H Functionalization: A significant challenge in C-H functionalization is achieving selectivity at positions remote from existing functional groups. acs.org Recent advances have enabled the selective functionalization of meta-C-H bonds in aniline (B41778) derivatives, providing access to previously inaccessible substitution patterns. rsc.org

These advanced C-H functionalization strategies are not only expanding the diversity of accessible amine scaffolds but are also being incorporated into the total synthesis of natural products and pharmaceuticals. acs.org

Development of High-Throughput Experimentation and Automation in Amine Synthesis Research

The need to rapidly screen large numbers of reaction conditions and catalysts has driven the development of high-throughput experimentation (HTE) and automation platforms for organic synthesis. cam.ac.ukseqens.com These technologies allow chemists to perform hundreds or even thousands of experiments in parallel, dramatically accelerating the pace of research and discovery. nih.govnih.gov

High-Throughput Experimentation (HTE):

HTE platforms utilize miniaturized reactors, such as 96-well plates, and robotic liquid handlers to perform a large number of reactions simultaneously. cam.ac.ukumich.edu This allows for the rapid screening of a wide range of variables, including:

Catalysts and ligands

Solvents and reagents

Reaction temperature and time

The data generated from HTE experiments can be used to quickly identify optimal reaction conditions, discover new reactions, and expand the scope of existing methods. cam.ac.ukseqens.com HTE is particularly valuable for the development of new methods for the synthesis of complex amine scaffolds, such as α-branched amines. cam.ac.uk

Automation:

Automation is playing an increasingly important role in all aspects of the synthesis workflow, from reaction setup to product analysis and purification. researchgate.netnih.gov Automated synthesis platforms can:

Precisely dispense reagents and solvents.

Control reaction temperature and mixing.

Monitor reaction progress in real-time.

Perform automated workup and purification.

The integration of automation with HTE and AI is leading to the development of "self-driving laboratories" that can autonomously design, execute, and analyze experiments. umich.edunih.gov These systems have the potential to revolutionize the way that new amine synthesis methods are developed, enabling the rapid discovery of novel and efficient synthetic routes.

Q & A

Q. What are the common synthetic routes for (Cyclohexylmethyl)(ethoxy)amine, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves alkylation of a cyclohexylmethyl precursor with an ethoxyamine group. For example, alkylation using cyclohexylmethyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions is a key step . Temperature control (0–5°C) minimizes side reactions like oxidation, which can yield cyclohexyl ketones . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing (Cyclohexylmethyl)(ethoxy)amine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying cyclohexyl protons (δ 1.0–2.5 ppm) and ethoxy groups (δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) at m/z corresponding to CHNO (calc. 157.1467) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

- Methodological Answer : By-products like cyclohexylamines or ketones arise from over-reduction or oxidation. Optimization strategies include:

- Reductive Amination : Use of NaBH instead of LiAlH reduces over-reduction risks .

- Inert Atmosphere : Conduct reactions under N/Ar to prevent oxidation .

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield .

| Condition | Yield (%) | By-Products (%) |

|---|---|---|

| NaBH, THF, N | 82 | <5 |

| LiAlH, EtO, air | 65 | 18 |

Q. How should researchers resolve contradictions in reported reaction outcomes for (Cyclohexylmethyl)(ethoxy)amine derivatives?

- Methodological Answer : Contradictions often stem from varying reaction conditions (e.g., pH, temperature). Systematic approaches include:

Q. What mechanistic insights exist for the degradation of (Cyclohexylmethyl)(ethoxy)amine under acidic conditions?

- Methodological Answer : Acidic hydrolysis proceeds via protonation of the ethoxy group, leading to C-O bond cleavage. Key steps:

Protonation : Ethoxy oxygen becomes electrophilic.

Nucleophilic Attack : Water or Cl attacks the adjacent carbon, forming cyclohexylmethanol and ethoxyamine .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling (Cyclohexylmethyl)(ethoxy)amine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; ensure airflow ≥0.5 m/s .

- Waste Disposal : Neutralize acidic residues before disposing as hazardous organic waste .

Data Presentation and Reproducibility

Q. How should researchers present and validate spectral data for this compound to ensure reproducibility?

- Methodological Answer :

- NMR : Report solvent, frequency, and coupling constants ( in Hz). Cross-reference with PubChem (CID: [insert]) .

- Chromatography : Provide retention times and mobile phase ratios (e.g., HPLC: 70:30 HO/ACN, 1 mL/min) .

- Data Repositories : Upload raw spectra to platforms like Zenodo or Figshare for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.